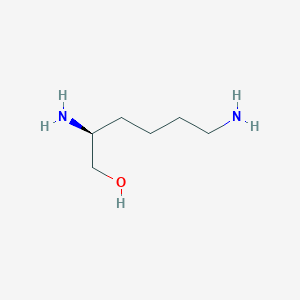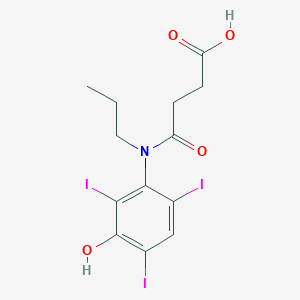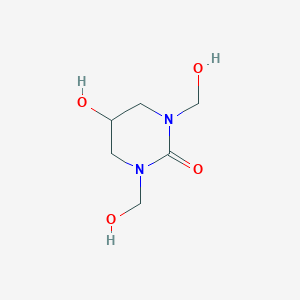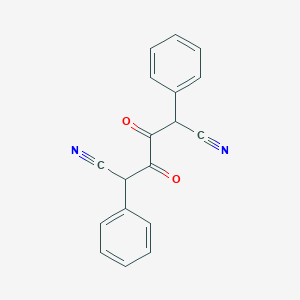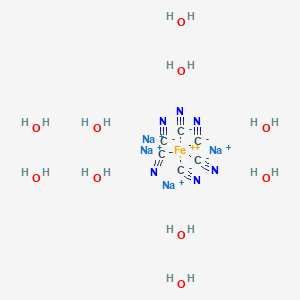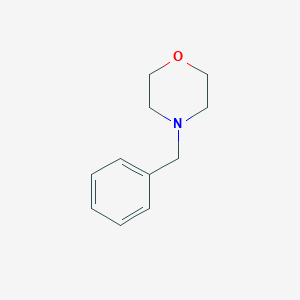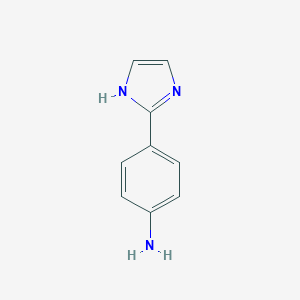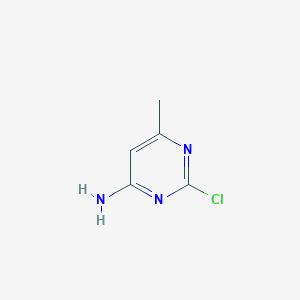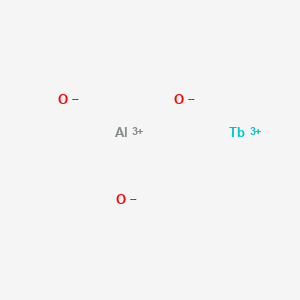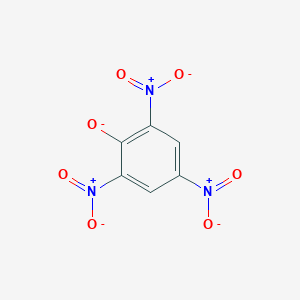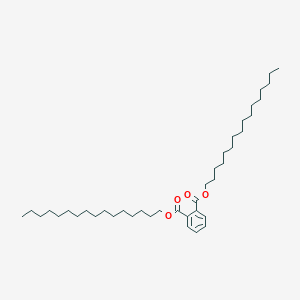
Dihexadecyl phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihexadecyl phthalate is a chemical compound that is widely used in various industries. It is a transparent oily liquid that is colorless to light yellow . It is known for its good solubility and can dissolve in various organic solvents . It has low volatility and high stability, so it hardly evaporates at room temperature . It is used mainly as a plasticizer, enhancing the softness and extensibility of plastics, and is commonly used in the production of polyvinyl chloride (PVC) . It can also be used as an additive in coatings, inks, and adhesives to increase their softness, extensibility, and adhesion .
Synthesis Analysis
Dihexadecyl phthalate can be prepared by the reaction of n-butanol with phthalic acid . The specific method involves mixing n-butanol and phthalic acid in a certain ratio, reacting under high temperature conditions in the presence of aluminum chloride, and generating dihexadecyl phthalate .Molecular Structure Analysis
The molecular formula of Dihexadecyl phthalate is C32H67O4P . Its molecular weight is 546.85 . The linear formula is [CH3(CH2)15O]2P(O)OH .Physical And Chemical Properties Analysis
Dihexadecyl phthalate has good solubility and can dissolve in various organic solvents . It has low volatility and high stability, so it hardly evaporates at room temperature . The melting point of Dihexadecyl phthalate is about -35°C, and the boiling point is about 340°C . It is a non-flammable and stable compound .科学研究应用
Environmental Presence and Analysis
- Phthalates, including compounds like Dihexadecyl phthalate, are ubiquitous in the environment, found in indoor dust, air, and water, owing to their widespread use in consumer products and industrial applications. A study developed a method for determining 17 phthalate esters in house dust, highlighting the environmental presence and the need for accurate analytical techniques for monitoring these compounds (Kubwabo et al., 2013).
Human Exposure and Health Impacts
- Research has explored the metabolic pathways and human exposure to phthalates, including how these compounds are processed in the body and potential health implications. For instance, one study examined the utility of DEHP metabolites as biomarkers for assessing exposure, indicating the complex metabolism and potential health risks associated with phthalate exposure (Barr et al., 2003).
Effects on Biological Systems
- Phthalates have been studied for their neurotoxic effects, such as the impact on astrocyte neurotoxicity and neuroinflammation, demonstrating the potential neurological risks of phthalate exposure. This research underscores the importance of understanding the biological impacts of these chemicals on various systems, including the central nervous system (Zhao et al., 2022).
Endocrine Disruption and Reproductive Health
- The endocrine-disrupting properties of phthalates, including potential effects on reproductive health, have been a significant area of concern. Studies have investigated the influence of phthalates on cytokine production in monocytes and macrophages, which could affect both pro- and anti-inflammatory abilities of these cells, illustrating the broader implications for human health and disease (Hansen et al., 2015).
Monitoring and Assessment Methods
- Advances in analytical methods for phthalates in environmental samples, such as sediments and biota, reflect the ongoing efforts to monitor and assess the exposure and impacts of these chemicals more accurately. This is crucial for understanding the fate and behavior of phthalates in the environment and for assessing potential risks to human health and ecosystems (Lin et al., 2003).
安全和危害
Dihexadecyl phthalate poses certain risks to human absorption, and long-term contact may affect the reproductive system and the endocrine system . Therefore, precautions should be taken to prevent inhalation, ingestion, and skin contact . Good ventilation should be maintained, and personal protective equipment such as gloves and goggles should be used . Contact with strong oxidants should be avoided to prevent fire .
属性
IUPAC Name |
dihexadecyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCGJKBBBBNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexadecyl phthalate | |
CAS RN |
13372-18-4 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

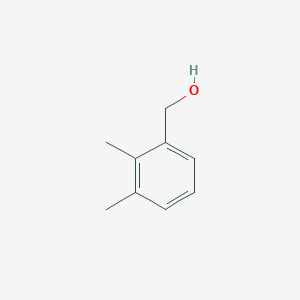
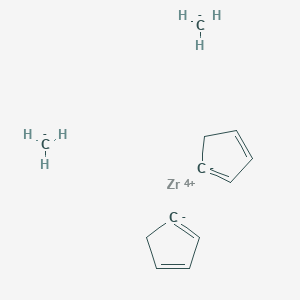
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)
